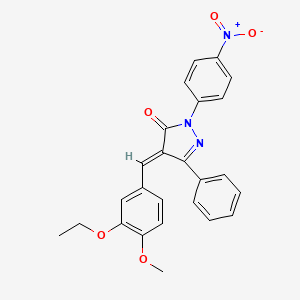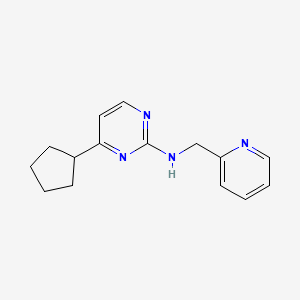![molecular formula C18H26N2O2 B5296773 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)
1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is a chemical compound that belongs to the piperazine family. It is a widely used chemical in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is not fully understood. However, it is known to interact with various receptors, including dopamine, serotonin, and adrenergic receptors. It is also known to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased arousal and attention. It has also been shown to have antidepressant and anxiolytic effects. Additionally, it has been shown to have analgesic effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine in lab experiments is its unique properties. It is a versatile compound that can be used as a ligand for various receptors and as a starting material for the synthesis of various other compounds. However, one of the main limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are many future directions for the use of 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine in scientific research. One area of interest is the development of new compounds based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound and its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the use of this compound in cancer research is an area of interest, as it has been shown to inhibit the growth of cancer cells. Overall, 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is a versatile compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine involves the reaction of 4-ethylphenol with 2-bromo propionyl chloride to form 2-(4-ethylphenoxy)propanoyl chloride. This intermediate is then reacted with piperazine to form 1-(4-ethylphenoxy)-4-piperazin-1-ylbutan-2-one. Finally, this intermediate is reacted with allyl bromide to form 1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine.
Aplicaciones Científicas De Investigación
1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine is widely used in scientific research for its unique properties. It is used as a ligand for various receptors, including dopamine, serotonin, and adrenergic receptors. It is also used as a tool compound for studying the structure-activity relationships of piperazine derivatives. Additionally, it is used as a starting material for the synthesis of various other compounds.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-10-19-11-13-20(14-12-19)18(21)15(3)22-17-8-6-16(5-2)7-9-17/h4,6-9,15H,1,5,10-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAJUMWQPXQRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-acetyl-6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5296707.png)

![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296722.png)
![(3-methoxypropyl){2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}amine hydrochloride](/img/structure/B5296729.png)
![3-[2-(4-fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B5296731.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5296747.png)


![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)
![3-(2-ethylhexyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296791.png)